Spectroscopic Analysis of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide
Spectroscopic Analysis of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetoxymethyl-2-furaldehyde, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a compound of significant interest in medicinal chemistry and drug development. Its furanic core and reactive functionalities make it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure and properties is paramount for its application in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of 5-Acetoxymethyl-2-furaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a comprehensive resource for researchers and scientists working with this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-Acetoxymethyl-2-furaldehyde.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 89.56 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.604 | s | 1H | Aldehyde CHO |
| 7.522 | d | 1H | Furan H-3 |
| 6.808 | d | 1H | Furan H-4 |
| 5.155 | s | 2H | Methylene CH₂ |
| 2.081 | s | 3H | Acetyl CH₃ |
Data sourced from ChemicalBook.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | Aldehyde C=O |
| 170.1 | Ester C=O |
| 158.5 | Furan C-2 |
| 153.0 | Furan C-5 |
| 122.8 | Furan C-3 |
| 112.5 | Furan C-4 |
| 57.8 | Methylene CH₂ |
| 20.7 | Acetyl CH₃ |
Note: The assignments are based on typical chemical shifts for similar structures.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 & 2750 | Weak | C-H stretch (aldehyde) |
| ~1750-1730 | Strong | C=O stretch (ester) |
| ~1740-1720 | Strong | C=O stretch (aldehyde) |
| ~1600-1475 | Weak-Medium | C=C stretch (aromatic furan ring) |
| ~1300-1000 | Strong | C-O stretch (ester and ether) |
Note: These are characteristic absorption frequencies for the functional groups present in 5-Acetoxymethyl-2-furaldehyde.
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 168 | 1.2 | [M]⁺ (Molecular Ion) |
| 126 | 100.0 | [M - CH₂CO]⁺ |
| 109 | 21.2 | [M - OCOCH₃]⁺ |
| 97 | 8.7 | [C₅H₅O₂]⁺ |
| 79 | 27.2 | [C₅H₃O]⁺ |
| 53 | 10.8 | [C₄H₅]⁺ |
| 43 | 27.5 | [CH₃CO]⁺ |
Data sourced from ChemicalBook.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 5-Acetoxymethyl-2-furaldehyde. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Acetoxymethyl-2-furaldehyde in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).
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Data Acquisition:
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Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values).
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Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
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Sample Preparation:
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Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
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KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
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Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:
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Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.
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Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.
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Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
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Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions, which provide structural information.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques in elucidating the structure of an organic molecule like 5-Acetoxymethyl-2-furaldehyde.
Caption: Workflow for Spectroscopic Analysis.
Caption: Integration of Spectroscopic Data.
